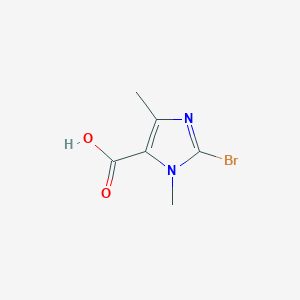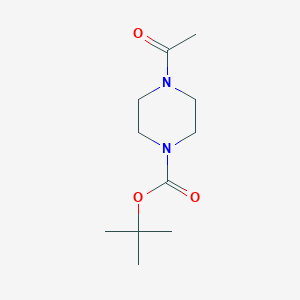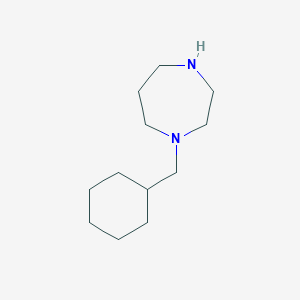
1-(Cyclohexylmethyl)-1,4-diazepane
Vue d'ensemble
Description
“1-(Cyclohexylmethyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. They are used in various fields, including medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of “1-(Cyclohexylmethyl)-1,4-diazepane” would likely consist of a seven-membered diazepane ring with a cyclohexylmethyl group attached to one of the nitrogen atoms. The exact structure would depend on the specific isomer .Chemical Reactions Analysis
Diazepanes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring . The specific reactions that “1-(Cyclohexylmethyl)-1,4-diazepane” could undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Cyclohexylmethyl)-1,4-diazepane” would depend on its exact structure. For example, similar compounds like cyclohexylmethylpiperazine have a density of 0.93 and a melting point of 87.8°C .Applications De Recherche Scientifique
Synthesis and Biological Significance
1,4-Diazepines, including compounds like 1-(Cyclohexylmethyl)-1,4-diazepane, are two nitrogen-containing seven-membered heterocyclic compounds. They are known for a wide range of biological activities. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been of interest to scientists for decades. This class of compounds demonstrates significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These activities suggest their potential utility in pharmaceutical industries (Rashid et al., 2019).
Synthetic Utilities and Approaches
Research has also focused on the synthetic utilities of o-phenylenediamines for constructing benzimidazoles, quinoxalines, and benzo[1,5]diazepines, such as 1-(Cyclohexylmethyl)-1,4-diazepane. These compounds are synthesized from the condensation of o-phenylenediamines with various electrophilic reagents, showcasing the versatility and applicability of this chemical class in developing pharmacologically relevant compounds (Ibrahim, 2011).
Pharmacodynamic Properties and Efficacy
The pharmacodynamic properties and efficacy of diazepine compounds in treating anxiety and depression have been thoroughly reviewed. Alprazolam, related to diazepines, exhibits antidepressant activity and demonstrates efficacy comparable to imipramine in treating unipolar depression. This suggests the potential of diazepines, including those structurally related to 1-(Cyclohexylmethyl)-1,4-diazepane, in psychiatric treatment settings (Dawson et al., 1984).
Environmental and Analytical Aspects
The environmental occurrence, fate, and transformation of benzodiazepines, including compounds structurally related to 1-(Cyclohexylmethyl)-1,4-diazepane, have been examined. Studies focus on their presence in wastewater and surface water, revealing the persistent nature of these compounds in the environment and the challenges associated with their removal during water treatment processes. This research highlights the importance of understanding the environmental impact and degradation pathways of diazepines (Kosjek et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOYHABMLRNQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



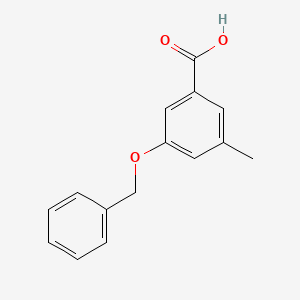

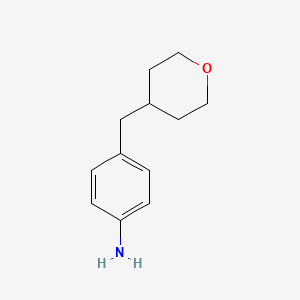
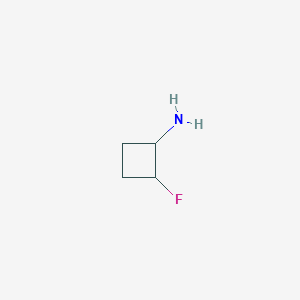
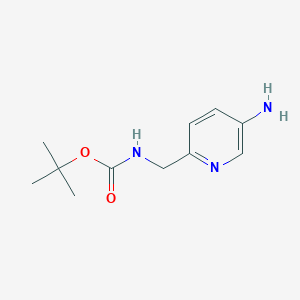
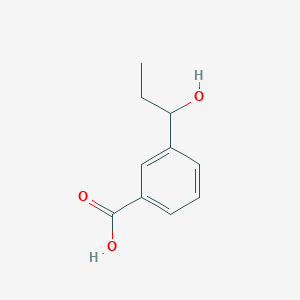

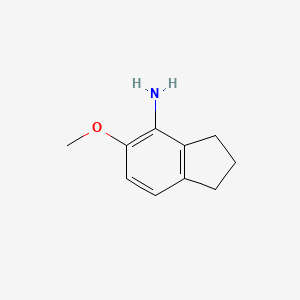

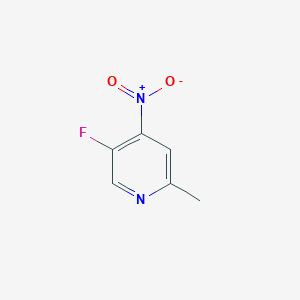
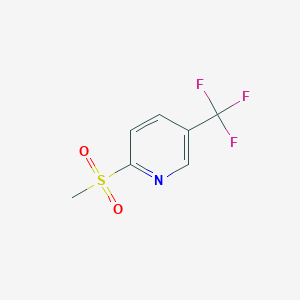
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
